1-methylazocan-2-one

Description

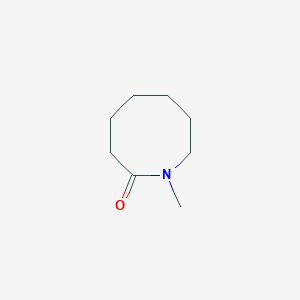

1-Methylazocan-2-one is an eight-membered cyclic amide (lactam) featuring a methyl substituent at the 1-position of the azocane ring. Larger lactams like azocan-2-ones are less strained compared to smaller analogs, offering conformational flexibility that may enhance metal-binding capabilities in catalytic systems . The methyl group at the 1-position likely influences steric and electronic properties, which could modulate reactivity and solubility.

Properties

CAS No. |

1889-08-3 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-methylazocan-2-one |

InChI |

InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3 |

InChI Key |

IJRHFDHZRCNEJZ-UHFFFAOYSA-N |

SMILES |

CN1CCCCCCC1=O |

Canonical SMILES |

CN1CCCCCCC1=O |

Other CAS No. |

1889-08-3 |

Synonyms |

1-methylazocan-2-one |

Origin of Product |

United States |

Preparation Methods

1-methylazocan-2-one is synthesized through the reaction of lactam and dimethyl sulfate. The process involves dissolving caprolactam in benzene, heating it to reflux, and adding dimethyl sulfate dropwise under stirring. The mixture is then refluxed for 16 hours, cooled, and washed with a 50% potassium carbonate solution. The organic layer is separated, dried with anhydrous calcium chloride, and the benzene is distilled off under normal pressure. The final product, N-Methylcaprolactam, is collected by decompression distillation .

Chemical Reactions Analysis

1-methylazocan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride

Scientific Research Applications

1-methylazocan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used as a solvent and intermediate in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methylazocan-2-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Similar Lactams

Structural and Functional Comparisons

Ring Size and Stability

- 1-Methylazocan-2-one (8-membered lactam) : Lower ring strain due to larger size, enabling stable conformations suitable for chelating transition metals .

- Benzodiazepin-2-ones (7-membered, e.g., Methylclonazepam) : Seven-membered lactams like 5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam) are well-studied in pharmaceuticals for their central nervous system activity. Their stability and planar structure optimize receptor binding .

- 1,3-Diazetidin-2-one (4-membered lactam) : High ring strain increases reactivity but complicates synthesis; used in drug design for targeted covalent bonding .

Substituent Effects

Data Table: Comparative Properties of Lactams

Research Findings

Benzodiazepines : The 7-membered lactam core is critical for pharmacological activity, with halogen substituents enhancing binding affinity and metabolic resistance .

Smaller Lactams : Diazetidin-2-one derivatives exhibit rapid reactivity due to ring strain, enabling covalent interactions in drug design but requiring advanced synthetic methods .

Larger Lactams : Azocan-2-one’s eight-membered ring may facilitate unique metal-ligand interactions in catalysis, though empirical studies are needed to validate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.